Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common synthetic route involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 4-Hydroxy-2-quinolones These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diverse applications and potential for drug development .
Biological Activity
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate, also known as 2-Oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester (CAS No. 5174-90-3), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and its potential therapeutic applications.
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Structure : The compound features a naphthyridine core with a carboxylate group and an ethyl ester moiety.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria and certain fungi. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Pathogen Type | Activity |
---|---|
Gram-positive bacteria | Effective |
Gram-negative bacteria | Moderate |
Fungi | Effective |
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
- Nuclear Receptor Modulation : The compound may act on nuclear receptors involved in cell growth and differentiation.
- Reactive Oxygen Species (ROS) Regulation : It can modulate oxidative stress levels within cells.
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWQJBFCRABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468671 | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-90-3 | |
Record name | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5174-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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